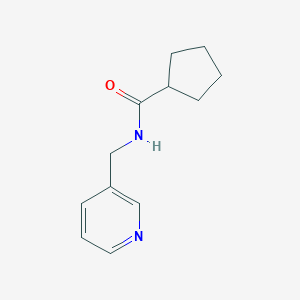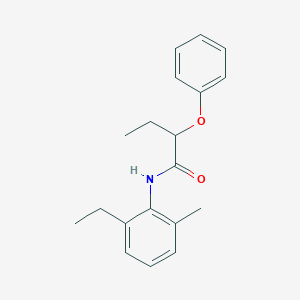![molecular formula C20H23NO2 B258831 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPAC is a synthetic compound that is structurally related to the opioid receptor antagonist, naloxone. The purpose of
Mécanisme D'action
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor but does not activate it. This prevents the binding of opioid drugs such as morphine and heroin, which can lead to the inhibition of pain signals and the release of dopamine in the brain. By blocking the mu-opioid receptor, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can reverse the effects of opioid drugs and reduce the risk of overdose.
Biochemical and Physiological Effects:
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has also been shown to have a long duration of action, with a half-life of approximately 2 hours. In addition, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have low toxicity and minimal side effects compared to other opioid receptor antagonists.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in opioid addiction and overdose. However, one limitation of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its synthetic nature, which can make it difficult to produce in large quantities and limit its availability for research.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. One area of interest is the development of more potent and selective opioid receptor antagonists based on the structure of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. Another area of interest is the study of the potential therapeutic applications of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide in the treatment of opioid addiction and overdose, as well as other conditions such as depression and anxiety. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, as well as its potential interactions with other drugs.
Méthodes De Synthèse
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 1-phenylcyclopentanol with phosgene to form 1-phenylcyclopentanone. This intermediate is then reacted with 2-phenoxyacetyl chloride to form 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. The final product can be purified through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential applications in the treatment of opioid addiction and overdose. It has been shown to be a potent antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and heroin. 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and chronic pain.
Propriétés
Nom du produit |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C20H23NO2/c22-19(15-23-18-11-5-2-6-12-18)21-16-20(13-7-8-14-20)17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H,21,22) |
Clé InChI |
MTOBHXNUSJKJIM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)




![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)